5-Chloro-2,4-dimethoxyaniline

Genetic toxicology Safety screening Regulatory compliance

5-Chloro-2,4-dimethoxyaniline (CAS 97-50-7) is a trisubstituted aniline bearing electron-donating methoxy groups at the 2- and 4-positions and an electron-withdrawing chlorine at the 5-position of the benzene ring. With a molecular formula C₈H₁₀ClNO₂ and a molecular weight of 187.62 g/mol, this solid intermediate exhibits a melting point of 89–93 °C and a predicted pKa of 4.08 ± 0.10.

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
CAS No. 97-50-7
Cat. No. B146435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2,4-dimethoxyaniline
CAS97-50-7
Molecular FormulaC8H10ClNO2
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1N)Cl)OC
InChIInChI=1S/C8H10ClNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3
InChIKeyOLCMNCWEUMBNIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2,4-dimethoxyaniline (CAS 97-50-7) Procurement-Grade Profile: Aniline Derivative for Pigment, Dye, and Pharmaceutical Intermediate Synthesis


5-Chloro-2,4-dimethoxyaniline (CAS 97-50-7) is a trisubstituted aniline bearing electron-donating methoxy groups at the 2- and 4-positions and an electron-withdrawing chlorine at the 5-position of the benzene ring . With a molecular formula C₈H₁₀ClNO₂ and a molecular weight of 187.62 g/mol, this solid intermediate exhibits a melting point of 89–93 °C and a predicted pKa of 4.08 ± 0.10 . It is industrially recognized as C.I. Azoic Coupling Component 12 (Naphthol AS‑ITR precursor) and serves as the key building block for C.I. Pigment Red 5, 132, 133, and 187 [1]. Its reactivity profile encompasses diazotization, azo coupling, and amidation, enabling downstream conversion into both dye/pigment chromophores and bioactive pharmacophores including anti-leishmanial 4‑arylamino‑6‑nitroquinazolines .

Why 5-Chloro-2,4-dimethoxyaniline Cannot Be Replaced by 2,4-Dimethoxyaniline, 5-Bromo-2,4-dimethoxyaniline, or 4-Chloro-2,5-dimethoxyaniline in Critical Synthetic Routes


Structural analogs such as 2,4‑dimethoxyaniline, 5‑bromo‑2,4‑dimethoxyaniline, and 4‑chloro‑2,5‑dimethoxyaniline differ in the identity or position of the halogen substituent, yet these minor changes drive profoundly divergent toxicological, chromatographic, and synthetic outcomes [1]. The 5‑chloro atom introduces an electrophilic handle distinct in cross‑coupling reactivity from bromine, while also delivering a non‑mutagenic Ames profile (contrasting with documented rodent carcinogenicity concerns for the parent 2,4‑dimethoxyaniline) [2]. Moreover, regioisomers such as 4‑chloro‑2,5‑dimethoxyaniline couple to yield different naphthol AS products (e.g., Naphthol AS‑LC vs. AS‑ITR) with divergent pigment shade and fastness properties [3]. The quantitative evidence below demonstrates that procurement decisions cannot be reduced to simple halogen or methoxy pattern interchanges.

Quantitative Differentiation Evidence: 5-Chloro-2,4-dimethoxyaniline vs. Closest Analogs in Toxicity, Synthesis Yield, Pigment Specificity, Lipophilicity, and Crystallographic Behavior


Ames Mutagenicity and NTP Carcinogenicity: 5-Chloro-2,4-dimethoxyaniline (Non‑Mutagen) vs. 2,4‑Dimethoxyaniline (Non‑Carcinogen but Structurally Distinct)

The Ames Salmonella/microsome assay classifies 5‑chloro‑2,4‑dimethoxyaniline as non‑mutagenic [1]. This contrasts with the broader aniline class, where ortho‑unsubstituted analogs frequently yield positive mutagenicity signals due to enzymatic N‑hydroxylation pathways [2]. Concurrently, the compound carries a Rat oral LD₅₀ of 0.168 g/kg and is classified as a rodent non‑carcinogen in NTP‑style evaluation panels, despite being labeled as a rat male NTP carcinogen in one source sub‑entry, placing it in a regulatory safety category that may differ from halogen‑lacking 2,4‑dimethoxyaniline (which has extensive NTP bioassay data showing no convincing evidence of carcinogenicity in rats or mice) and from brominated analogs lacking equivalent Ames data [3].

Genetic toxicology Safety screening Regulatory compliance

Naphthol AS‑ITR Synthesis Yield: 5‑Chloro‑2,4‑dimethoxyaniline (94.1%) vs. 4‑Chloro‑2,5‑dimethoxyaniline (91.6%) in Direct Process Comparison

In the condensation reaction with 2,3‑hydroxynaphthoic acid using phosphorus trichloride in toluene, 5‑chloro‑2,4‑dimethoxyaniline produces Naphthol AS‑ITR (C.I. Azoic Coupling Component 12) with a reported industrial yield of 94.1% of theoretical [1]. Under analogous conditions, the regioisomer 4‑chloro‑2,5‑dimethoxyaniline yields Naphthol AS‑LC (C.I. Azoic Coupling Component 23) at 91.6%, while an independent American report for the same 5‑chloro isomer cites 91.3% [2]. The 2.5–2.8 percentage‑point yield advantage, applied at 249‑kg scale, translates into approximately 6–7 kg of additional product per batch, directly reducing cost of goods and waste burden for pigment manufacturers.

Dye intermediate synthesis Process chemistry Industrial coupling yield

Pigment Shade and Tinctorial Specificity: Red‑Shade Pigments Derived Exclusively from 5‑Chloro‑2,4‑dimethoxyaniline vs. Alternative Couplers

5‑Chloro‑2,4‑dimethoxyaniline is the sole diazo component specified for C.I. Pigment Red 5, 132, 133, and 187 in the Colour Index, whereas the regioisomer 4‑chloro‑2,5‑dimethoxyaniline is specified for C.I. Pigment Red 146 and 184 [1]. Patent literature further demonstrates that diazotized 5‑chloro‑2,4‑dimethoxyaniline, when coupled with appropriate arylides, produces carmine‑red tints on wool, cotton, and synthetic fibers, a shade profile unattainable with 2,5‑dichloroaniline‑based pigments, which yield brighter, yellower reds [2]. This tinctorial difference arises because the 5‑chloro‑2,4‑dimethoxy substitution pattern modulates the electron density on the diazo component, bathochromically shifting λₘₐₓ relative to the 2,5‑dichloro isomer, whose pigments show a hypsochromic shift leading to more orange‑toned reds [3].

Pigment chemistry Color index Azo dye coupling

Lipophilicity (LogP): 5‑Chloro‑2,4‑dimethoxyaniline (LogP 1.97) vs. 5‑Fluoro‑2,4‑dimethoxyaniline (LogP 1.25) Governing Pharmacokinetic Suitability

The experimentally comparable LogP value for 5‑chloro‑2,4‑dimethoxyaniline is 1.97 (calculated logP 1.45–2.52 depending on the estimation method) . In contrast, the 5‑fluoro analog exhibits a calculated LogP of 1.25 (ACD/Labs estimate, p = 1.25) . This ~0.7 log unit difference translates into approximately a 5‑fold lower octanol‑water partition coefficient for the fluoro derivative, which may compromise membrane permeability in intracellular anti‑parasitic target engagement (e.g., nitroquinazoline anti‑leishmanial agents) where the chlorinated congener provides superior passive diffusion across the parasitophorous vacuole membrane [1]. Additionally, the 5‑bromo analog (molecular weight 232 g/mol vs. 187.62 g/mol for the chloro compound) shows a LogP of ~2.3 (estimated), which may exceed the optimal range for oral bioavailability (Rule of 5).

Drug design Lipophilicity ADME prediction

Crystal Engineering Utility: X‑Ray Diffraction‑Quality Single Crystals of Bis(5‑Chloro‑2,4‑dimethoxyanilinium) Tetrachlorozincate Trihydrate

5‑Chloro‑2,4‑dimethoxyaniline forms a well‑characterized inorganic‑organic hybrid complex with Zn(II), (5‑Cl‑2,4‑(OCH₃)₂C₆H₂NH₃)₂ZnCl₄·3H₂O, which crystallizes in the triclinic space group P1 with unit cell parameters a = 7.4614(2) Å, b = 9.8734(2) Å, c = 18.5678(4) Å, and a refinement R‑factor of 0.035 [1]. The crystal packing reveals a layered organization stabilized by N–H···O, O–H···O, N–H···Cl, and O–H···Cl hydrogen bonds, demonstrating the compound's capacity to act as a rigid, hydrogen‑bond‑competent organic cation in hybrid perovskite‑like structures [2]. By contrast, no analogous single‑crystal X‑ray structures have been reported for 5‑bromo‑2,4‑dimethoxyaniline or 5‑fluoro‑2,4‑dimethoxyaniline with Zn(II) or related metal halides, suggesting that the chloro derivative uniquely balances size, polarizability, and hydrogen‑bonding geometry for crystalline hybrid material formation.

Coordination chemistry Crystal engineering Hybrid materials

HPLC Retention and Purity Analysis: Validated Reverse‑Phase Method for 5‑Chloro‑2,4‑dimethoxyaniline with Mass‑Spec Compatibility

A dedicated reverse‑phase HPLC method using a Newcrom R1 column (SIELC) permits analysis of 5‑chloro‑2,4‑dimethoxyaniline with an acetonitrile/water/phosphoric acid mobile phase, with formic acid substitution enabling direct MS compatibility [1]. The method is scalable from analytical (3 µm particles for UPLC) to preparative isolation of impurities, and is suitable for pharmacokinetic sample analysis [2]. In parallel, Sigma‑Aldrich markets the compound as PESTANAL® analytical standard with GC and HPLC suitability verified . Equivalent pre‑validated HPLC methods are not publicly documented for 5‑bromo‑2,4‑dimethoxyaniline or 5‑fluoro‑2,4‑dimethoxyaniline, imposing additional method‑development burden on quality‑control laboratories adopting those alternatives.

Analytical chemistry Quality control Chromatography

High‑Confidence Application Scenarios for 5-Chloro-2,4-dimethoxyaniline Procurement Based on Quantitative Evidence


Large‑Scale Manufacture of C.I. Pigment Red 5, 132, 133, and 187 (Naphthol AS‑ITR Route)

Procurement teams sourcing the diazo component for bluish‑red azo pigments must specify 5‑chloro‑2,4‑dimethoxyaniline (CAS 97‑50‑7) because this isomer exclusively yields the Colour Index‑designated pigments Red 5, 132, 133, and 187 via Naphthol AS‑ITR [7]. The documented 94.1% coupling yield at 249‑kg scale provides a reliable basis for cost modeling and waste‑stream planning [8].

Medicinal Chemistry Synthesis of Anti‑Leishmanial 4‑Arylamino‑6‑nitroquinazolines

In the synthesis of anti‑leishmanial nitroquinazoline candidates (RSC Advances 2024), 5‑chloro‑2,4‑dimethoxyaniline serves as the preferred aniline building block [7]. Its LogP of ~1.97 balances membrane permeability for intracellular parasite targeting, and its Ames‑negative profile supports progression into in‑vivo efficacy studies with reduced genotoxicity liability [8]. Procurement of the 5‑fluoro analog (LogP 1.25) would reduce passive membrane diffusion approximately 5‑fold, potentially compromising antiparasitic potency .

Coordination Chemistry and Layered Organic–Inorganic Hybrid Material Design

Materials chemists synthesizing Zn(II)‑based hybrid perovskites or hydrogen‑bonded layered structures can rely on 5‑chloro‑2,4‑dimethoxyaniline to form diffraction‑grade single crystals of (5‑Cl‑2,4‑(OCH₃)₂C₆H₂NH₃)₂ZnCl₄·3H₂O (triclinic P1, R = 0.035) [7]. The predictable N–H···Cl and O–H···Cl hydrogen‑bond network enables rational crystal engineering; no equivalent structural data exist for bromo or fluoro analogs, making the chloro compound the only member of this series with demonstrated metal‑halide co‑crystallizability [8].

Quality‑Controlled Intermediate Procurement for Regulated Pharmaceutical Synthesis

Analytical laboratories requiring a pre‑validated, MS‑compatible HPLC method for purity determination can adopt the published Newcrom R1 reverse‑phase protocol [7]. Combined with its Ames‑non‑mutagen classification and quantified acute toxicity (LD₅₀ 0.168 g/kg), 5‑chloro‑2,4‑dimethoxyaniline offers a better‑characterized safety and analytical profile compared to brominated or fluorinated analogs that lack public method documentation and comprehensive toxicological data [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2,4-dimethoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.